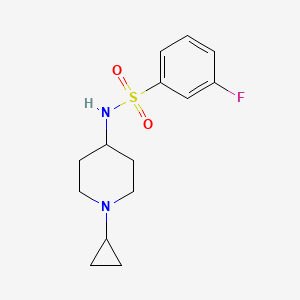![molecular formula C26H31N5O2S B2884533 1-[(2,5-dimethylbenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114877-17-6](/img/no-structure.png)
1-[(2,5-dimethylbenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-dimethylbenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H31N5O2S and its molecular weight is 477.63. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,5-dimethylbenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,5-dimethylbenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
Quinazoline derivatives are pivotal in the synthesis of optoelectronic materials, particularly due to their luminescent properties and application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems enhances electroluminescent properties, making them essential for developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. They also serve as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry
Quinazoline-4(3H)-ones and their derivatives, beyond their medicinal applications, showcase the structural stability and versatility, making them a foundation for synthesizing various bioactive molecules. This structural foundation encourages the exploration of novel synthetic pathways and the development of new compounds with potential applications in diverse fields beyond pharmacology (Tiwary et al., 2016).
Functional Chemical Groups in Novel CNS Acting Drugs
Research into heterocycles like quinazoline emphasizes their potential as lead molecules for synthesizing compounds with central nervous system (CNS) activity. This indicates quinazoline's broader applicability in developing new therapeutic agents targeting CNS disorders, showcasing its versatility beyond traditional pharmaceutical uses (Saganuwan, 2017).
Quinazoline Derivatives as Anticancer Agents
Quinazoline derivatives' role in anticancer research highlights their capability to block pharmacological pathways of various targets. This reflects the broader scientific interest in quinazoline as a template for developing novel bioactive molecules, potentially applicable in other areas requiring the modulation of specific biochemical pathways (Moorthy et al., 2023).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2,5-dimethylbenzyl chloride with sodium thiolate to form 2,5-dimethylbenzyl thiol. This is followed by the reaction of 2,5-dimethylbenzyl thiol with N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride to form the desired compound.", "Starting Materials": [ "2,5-dimethylbenzyl chloride", "sodium thiolate", "N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride" ], "Reaction": [ "Step 1: Reaction of 2,5-dimethylbenzyl chloride with sodium thiolate in a solvent such as DMF or DMSO to form 2,5-dimethylbenzyl thiol.", "Step 2: Reaction of 2,5-dimethylbenzyl thiol with N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride in a solvent such as DMF or DMSO to form the desired compound.", "Step 3: Purification of the compound using techniques such as column chromatography or recrystallization." ] } | |
CAS番号 |
1114877-17-6 |
分子式 |
C26H31N5O2S |
分子量 |
477.63 |
IUPAC名 |
1-[(2,5-dimethylphenyl)methylsulfanyl]-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H31N5O2S/c1-6-11-30-24(33)21-10-9-19(23(32)27-14-16(2)3)13-22(21)31-25(30)28-29-26(31)34-15-20-12-17(4)7-8-18(20)5/h7-10,12-13,16H,6,11,14-15H2,1-5H3,(H,27,32) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=C(C=CC(=C4)C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



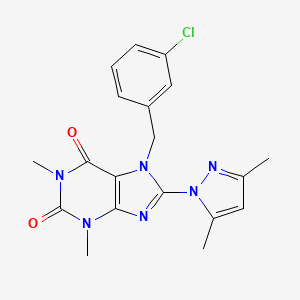

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2884452.png)
![1-[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2884453.png)
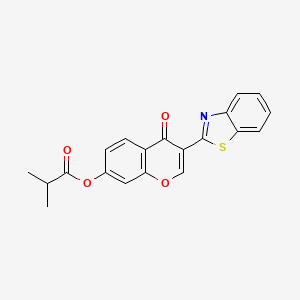
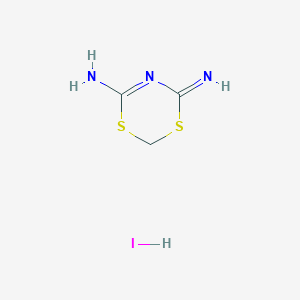
![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2884461.png)
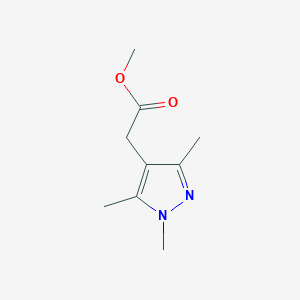

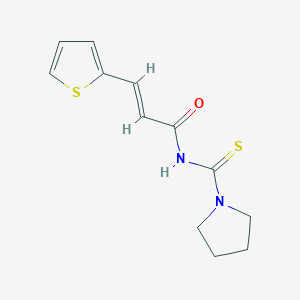
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4(5H)-one](/img/structure/B2884465.png)
![8-(furan-2-ylmethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884467.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride](/img/structure/B2884469.png)
